molecular formula C9H7ClN2 B1612923 4-Chloroisoquinolin-3-amine CAS No. 66729-00-8

4-Chloroisoquinolin-3-amine

Cat. No.: B1612923
CAS No.: 66729-00-8
M. Wt: 178.62 g/mol
InChI Key: SJTOQNJGUHMDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroisoquinolin-3-amine is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

Chemistry

4-Chloroisoquinolin-3-amine is widely used as a precursor in the synthesis of complex organic molecules. It participates in various chemical reactions, including:

  • C–N bond formation : It can be involved in palladium-catalyzed cross-coupling reactions to synthesize anilines and their derivatives .
  • Synthesis of heterocycles : The compound serves as a starting material for synthesizing other heterocyclic compounds, which are crucial in drug development.

Biology

In biological research, this compound has been studied for its potential as:

  • Enzyme inhibitors : Its ability to interact with specific enzymes makes it a candidate for developing enzyme inhibitors.
  • Receptor antagonists : The compound's structure allows it to block receptor sites, influencing various biological pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Anticancer agents : Research indicates that derivatives of this compound exhibit cytotoxic effects against human cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial properties : Studies have shown that it may possess antimicrobial activities, making it relevant for developing new antibiotics.

Industrial Applications

This compound finds utility in industrial sectors, particularly in:

  • Pharmaceutical production : It is used as an intermediate in synthesizing various pharmaceuticals.
  • Agrochemicals : The compound contributes to the development of agrochemicals, enhancing agricultural productivity.

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on breast cancer cell lines (MCF7 and MDA-MB468). The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating their potential as anticancer agents .

Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound derivatives against common pathogens. The findings revealed promising activity against several bacterial strains, supporting further investigation into its use as an antibiotic.

Mechanism of Action

The mechanism of action of 4-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the functional groups present. The pathways involved include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects .

Comparison with Similar Compounds

    3-Aminoisoquinoline: Similar in structure but lacks the chloro group.

    4-Chloroquinoline: Similar in structure but differs in the position of the amine group.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: 4-Chloroisoquinolin-3-amine is unique due to the presence of both the chloro and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

Biological Activity

4-Chloroisoquinolin-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

This compound has a molecular formula of C_9H_7ClN_2 and features a chloro substituent on the isoquinoline ring. The presence of the amino group at the 3-position enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from isoquinoline structures have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, a study reported that certain isoquinoline derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Isoquinoline Derivatives

CompoundCell LineIC50 (µM)
This compoundA549 (Lung)2.3
Chalcone 3eA549 (Lung)0.031
Chalcone 3fA549 (Lung)0.023

The mechanism of action appears to involve apoptosis induction through upregulation of pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .

Inhibition of Kinases

This compound has also been investigated for its inhibitory effects on various kinases. Notably, it has shown activity against p70S6Kβ, a kinase involved in cell growth and proliferation. This suggests that derivatives of this compound could be explored for their roles in targeting signaling pathways associated with cancer progression .

Table 2: Kinase Inhibition Activity

CompoundTarget KinaseInhibition Activity
This compoundp70S6KβSignificant
SAR-020106CHK1IC50 = 2.1 nM

Case Studies

In a notable case study, researchers synthesized various derivatives of this compound and evaluated their biological activities. One derivative demonstrated enhanced selectivity and potency against CHK1 compared to other isoquinoline analogs, indicating the importance of structural modifications in enhancing biological efficacy .

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis. The compound's interaction with specific receptors and enzymes facilitates the induction of apoptosis in cancer cells through intrinsic pathways, which is critical for developing new cancer therapies .

Q & A

Basic Question: What are the standard synthetic routes for 4-Chloroisoquinolin-3-amine and its derivatives?

Methodological Answer:
Synthesis of this compound derivatives typically involves nucleophilic substitution, coupling reactions, or functional group transformations. Key steps include:

  • Nucleophilic displacement : Reacting chlorinated intermediates with amines under controlled conditions (e.g., using triethylamine as a base in anhydrous solvents like THF or dichloromethane) .
  • Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups, as demonstrated in the synthesis of related quinoline derivatives .
  • Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane systems) to isolate high-purity compounds (>95% by HPLC) .

Table 1: Representative Synthetic Protocols

CompoundMethodYieldKey ConditionsReference
N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amineNucleophilic substitution with benzhydrylpiperazine21%THF, triethylamine, recrystallization in ethyl acetate
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinolinePdCl₂(PPh₃)₂-catalyzed coupling65%DMF, K₂CO₃, reflux

Advanced Question: How can researchers optimize low-yield reactions in the synthesis of this compound analogs?

Methodological Answer:
Low yields (e.g., 21% in ) may arise from steric hindrance, poor solubility, or side reactions. Optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst tuning : Using Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ with bulky ligands) to improve coupling efficiency .
  • Temperature control : Slow addition of reagents at sub-zero temperatures to minimize side reactions .
  • Computational modeling : Tools like AI-driven retrosynthesis platforms (e.g., Reaxys or Pistachio) predict optimal routes and reaction parameters .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions and detect impurities (e.g., residual solvents or unreacted amines) .
  • HPLC : Assess purity (>95% required for pharmacological studies) using C18 columns and UV detection .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Question: How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Discrepancies (e.g., unexpected NMR peaks) require:

  • 2D NMR (COSY, HSQC) : Elucidate complex spin systems and assign ambiguous signals .
  • X-ray crystallography : Resolve structural ambiguities by determining crystal packing and intermolecular interactions (e.g., C-H⋯π stacking observed in related chlorinated quinolines) .
  • Control experiments : Re-synthesize compounds under varied conditions to rule out artifacts .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound-based therapeutics?

Methodological Answer:

  • Substituent variation : Modify the chloro group (position 4) and amine (position 3) to assess impact on bioactivity. For example, benzhydrylpiperazine derivatives in showed enhanced antimalarial activity.
  • In silico docking : Predict binding interactions with target proteins (e.g., malaria PfATP4 enzyme) using software like AutoDock .
  • Pharmacophore mapping : Identify critical functional groups (e.g., the chloro-quinoline core) for target engagement .

Advanced Question: What computational tools are recommended for retrosynthesis planning of this compound analogs?

Methodological Answer:

  • AI-driven platforms : Tools like Reaxys or Pistachio integrate reaction databases to propose one-step or multi-step routes .
  • Feasibility scoring : Rank precursors based on commercial availability and reaction plausibility (threshold: >0.01 plausibility score) .
  • Case study : used AI to predict synthetic pathways for isoquinoline derivatives, reducing trial-and-error experimentation.

Basic Question: What analytical methods ensure batch-to-batch consistency in this compound production?

Methodological Answer:

  • HPLC-DAD : Monitor retention times and UV spectra for consistency .
  • Elemental analysis : Verify C/H/N ratios match theoretical values (deviation <0.4%) .
  • Karl Fischer titration : Quantify residual moisture (<0.1% for hygroscopic compounds) .

Advanced Question: How can researchers validate the biological activity of this compound in vitro?

Methodological Answer:

  • Dose-response assays : Determine IC₅₀/EC₅₀ values using serial dilutions (e.g., 0.1–100 μM) .
  • Positive/negative controls : Include reference inhibitors (e.g., chloroquine for antimalarial assays) .
  • Mechanistic studies : Use Western blotting or flow cytometry to confirm target modulation (e.g., apoptosis induction) .

Advanced Question: How do crystallographic studies inform the design of this compound derivatives?

Methodological Answer:

  • Intermolecular interactions : X-ray diffraction reveals packing motifs (e.g., π-π stacking or hydrogen bonding) that influence solubility and stability .
  • Torsion angle analysis : Optimize substituent orientation to enhance binding (e.g., planar quinoline rings for target insertion) .
  • Case study : demonstrated C-H⋯π interactions in N-(4-Chlorophenyl)quinolin-2-amine, guiding derivative design for improved crystallinity.

Properties

IUPAC Name

4-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTOQNJGUHMDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630824
Record name 4-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66729-00-8
Record name 4-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To isoquinolin-3-amine (2.02 g, 14.0 mmol) in methanol (60 mL) was added N-chlorosuccinimide (2.19 g, 16.4 mmol) at room temperature. The reaction was stirred at room temperature for 3 hours, then concentrated in vacuo. The crude material was chromatographed (Biotage: 10-100% ethyl acetate/hexanes) to yield 4-chloroisoquinolin-3-amine (2.1 g, 11.8 mmol, 84% yield) as a solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.79 (d, J=8.5 Hz, 1H), 7.68 (td, J=6.7, 1.8 Hz, 1H), 7.24-7.35 (m, 1H), 6.32 (br. s., 2H). MS (LC/MS) R.T.=1.50; [M+H]+=178.96.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.